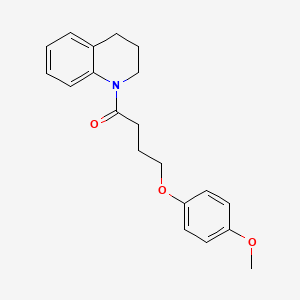

1-(3,4-Dihydro-2H-quinolin-1-yl)-4-(4-methoxy-phenoxy)-butan-1-one

Beschreibung

1-(3,4-Dihydro-2H-quinolin-1-yl)-4-(4-methoxy-phenoxy)-butan-1-one is a synthetic organic compound characterized by a butanone backbone substituted with a 3,4-dihydro-2H-quinoline moiety at position 1 and a 4-methoxy-phenoxy group at position 2. The compound’s synthesis likely involves alkylation or coupling reactions, similar to structurally related molecules described in the literature .

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-4-(4-methoxyphenoxy)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-17-10-12-18(13-11-17)24-15-5-9-20(22)21-14-4-7-16-6-2-3-8-19(16)21/h2-3,6,8,10-13H,4-5,7,9,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRYYXTVTVDCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCC(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(3,4-Dihydro-2H-quinolin-1-yl)-4-(4-methoxy-phenoxy)-butan-1-one is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, including antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

In vitro studies demonstrated Minimum Inhibitory Concentration (MIC) values ranging between 12.5 to 25 μg/ml , indicating moderate to strong antibacterial activity. These findings align with studies on similar quinoline derivatives, which have been reported to possess antimicrobial potency due to their ability to disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Properties

The anti-inflammatory effects of the compound were evaluated using several models. The compound was tested in animal models of inflammation, where it exhibited a significant reduction in inflammatory markers such as:

- Tumor Necrosis Factor-alpha (TNF-α)

- Interleukin-6 (IL-6)

These results suggest that the compound may inhibit pathways involved in the inflammatory response, potentially through the modulation of cytokine release and inhibition of inflammatory mediators .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines, including HEK293 cells, revealed that the compound exhibits low toxicity at therapeutic concentrations. The IC50 values were found to be greater than 100 μM , suggesting a favorable safety profile for further development in therapeutic applications .

Case Study 1: Antibacterial Efficacy

A study conducted by Al-Omran et al. explored a series of quinoline derivatives, including the target compound. The study reported that modifications in the chemical structure significantly influenced the antibacterial efficacy against E. coli and S. aureus. The compound demonstrated a synergistic effect when combined with standard antibiotics, enhancing their effectiveness against resistant bacterial strains .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory mechanisms, researchers utilized a rat model of induced paw edema. Treatment with the compound resulted in a statistically significant reduction in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory cytokines .

Data Tables

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results that suggest potential use as an antimicrobial agent. For instance, studies have indicated that modifications in the quinoline structure can enhance its efficacy against resistant strains of bacteria .

Anticancer Properties

The anticancer potential of 1-(3,4-Dihydro-2H-quinolin-1-yl)-4-(4-methoxy-phenoxy)-butan-1-one has been explored in several studies. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. In vitro studies have reported a dose-dependent response in cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Mode of Action

The compound's mechanism of action involves the interaction with specific biological targets within cells. It has been proposed that it may act as an inhibitor of certain enzymes or receptors that are critical for tumor growth and survival. Additionally, its ability to modulate oxidative stress responses may contribute to its protective effects against cellular damage .

Chemical Synthesis

In synthetic organic chemistry, 1-(3,4-Dihydro-2H-quinolin-1-yl)-4-(4-methoxy-phenoxy)-butan-1-one serves as a valuable building block for the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, enabling chemists to create novel compounds with tailored properties for specific applications .

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced antibacterial potency compared to the parent compound .

Case Study 2: Cancer Cell Line Studies

A comprehensive study investigated the effects of the compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s 4-methoxy-phenoxy group distinguishes it from analogues with direct phenyl substitutions (e.g., 14, 15, 16). The ether linkage in the phenoxy group may enhance metabolic stability compared to direct aryl bonds .

Physicochemical Properties vs. Piperazine-Based Analogues

The compound 1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one () provides a useful comparison:

| Property | Target Compound (Estimated) | 1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one |

|---|---|---|

| Molecular Formula | C₂₀H₂₁NO₃ | C₁₅H₂₂N₂O₂ |

| Molecular Weight | ~323.39 | 262.35 |

| logP | ~3.0 (predicted) | 2.55 |

| Polar Surface Area | ~40–50 Ų | 27.43 Ų |

Analysis :

- The target compound’s higher molecular weight and logP (estimated) reflect the bulky quinoline and phenoxy groups, which increase lipophilicity compared to the piperazine-based analogue.

- The polar surface area of the target is likely higher due to the quinoline’s nitrogen atom and the phenoxy oxygen, suggesting differences in solubility and membrane permeability .

Implications for Target Compound :

- The target molecule may require similar alkylation or coupling steps. reports yields of 70–90% for structurally related compounds using methods like microwave-assisted synthesis (e.g., compound 15).

- The HCl salt formation (common in compounds) improves crystallinity and stability, a strategy applicable to the target compound .

Substituent Effects on Bioactivity

While direct biological data for the target compound are unavailable, substituent trends from analogues suggest:

- Methoxy groups (e.g., in compound 14) enhance lipophilicity and may improve blood-brain barrier penetration.

- Phenoxy linkages (as in the target) could reduce metabolic oxidation compared to direct aryl bonds, extending half-life .

- Chloro or hydroxy substituents (compounds 15, 16) modulate electronic properties, affecting receptor binding affinity.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.